Role as a Specific Impurity in the Synthesis of the Clinical Candidate Brensocatib
The (S)-enantiomer of this compound (tert-butyl (S)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate) is a specified impurity in the synthesis of Brensocatib, a clinical candidate for COPD [1]. The racemic mixture, tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, serves as a more accessible and cost-effective alternative to its chiral counterpart for developing and validating analytical methods for impurity quantification [1]. This is a specific and documented use-case that directly stems from the molecule's precise 2-substitution pattern. Analogs like tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate do not have this defined regulatory role in the Brensocatib pathway.
| Evidence Dimension | Application in Analytical Method Development |
|---|---|
| Target Compound Data | Serves as a suitable, cost-effective standard for developing methods to quantify Brensocatib Impurity 2 [1]. |
| Comparator Or Baseline | tert-butyl (S)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (Brensocatib Impurity 2, CAS 911223-02-4). |
| Quantified Difference | N/A (Qualitative application difference). The target racemate provides a non-chiral, more readily available option for method development and validation [1]. |
| Conditions | Application context derived from vendor product documentation for use as a reference standard for analytical method development (AMV) and quality control (QC) [1]. |
Why This Matters
This provides a direct, economically motivated reason for procurement: to support the analytical development and quality control of a drug candidate.
- [1] SynZeal Research. Brensocatib Impurity 2 (CAS 911223-02-4) Product Page. Accessed April 2026. View Source
